molecular formula C14H11N3O B2372097 6-Amino-3-phenylquinazolin-4-one CAS No. 958-16-7

6-Amino-3-phenylquinazolin-4-one

Cat. No. B2372097
CAS RN: 958-16-7
M. Wt: 237.262
InChI Key: FXBJSPIUCJXVCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A three-step synthesis of 6-amino-3 (H)-quinazolin-4-ones has been performed . Initially, the condensation of 3 (H)-quinazolin-4-one was carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, a hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one was replaced by a nitro group using a nitriding compound, and 6-nitro-3 (H)-quinazolin-4-one reduction was performed using SnCl 2 ·2H 2 O as a reducing agent . Acylation reactions were accomplished on the synthesized 6-amino-3 (H)-quinazolin-4-one .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-3-phenylquinazolin-4-one are not mentioned in the retrieved information, quinazoline derivatives are known to exhibit a wide range of biological activities . This suggests that they may undergo various chemical reactions relevant to these biological activities.

Scientific Research Applications

Antibacterial Agent

6-Amino-3-phenylquinazolin-4-one derivatives have been found to exhibit significant antibacterial activity. For instance, 6-nitro-3 (H)-quinazolin-4-one showed remarkable antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli bacterial strains .

Antifungal Agent

In addition to their antibacterial properties, these compounds also have antifungal activities. They have been tested for their biological activities as antifungal agents .

Anticancer Agent

Some derivatives of 6-Amino-3-phenylquinazolin-4-one have been synthesized for testing their biological activities as potential anticancer agents . Additionally, 1,2,4-triazoloquinazoline derivatives were found to have potent anticancer activities .

Antihypertensive Agent

1,2,4-triazoloquinazoline derivatives, which can be synthesized from 6-Amino-3-phenylquinazolin-4-one, have been found to have potent antihypertensive activities .

Antihistaminic Agent

These derivatives also have antihistaminic properties with negligible sedation .

Anticonvulsant

Quinazolinones are essentially used as anticonvulsants . This makes 6-Amino-3-phenylquinazolin-4-one a potential candidate for the development of anticonvulsant drugs.

Histone Deacetylase 6 (HDAC6) Inhibitor

A series of novel quinazoline-4- (3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors . HDAC6 is a unique isozyme in the HDAC family and has been identified as a potential therapeutic target in cancer and neurodegenerative diseases.

Antidepressant

Synthetic derivatives of quinazoline exhibited antidepressant properties . This suggests that 6-Amino-3-phenylquinazolin-4-one could be used in the development of antidepressant drugs.

properties

IUPAC Name

6-amino-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBJSPIUCJXVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-phenylquinazolin-4-one

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